![molecular formula C6H11NO B3111478 2-Oxabicyclo[3.2.0]heptan-7-amine CAS No. 1824337-15-6](/img/structure/B3111478.png)
2-Oxabicyclo[3.2.0]heptan-7-amine
説明
2-Oxabicyclo[3.2.0]heptan-7-amine is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ring Enlargement Reactions
- 2-Oxabicyclo[3.2.0]heptan-7-amine derivatives have been studied for their role in Demjanov and Tiffeneau-Demjanov ring enlargement reactions. These reactions involve the stereo- and regioselective additions to soft electrophiles, showcasing the compound's versatility in organic synthesis (Fattori, Henry, & Vogel, 1993).
Base-Induced Cleavage Reactions
- Studies have demonstrated that oxabicyclic compounds, including variants of this compound, undergo base-induced β-elimination, leading to substituted methylenecyclohexenols and methylenecycloheptenediols (Lautens & Ma, 1996).
Synthesis of Amino Acid Analogues
- This compound has been used in the synthesis and conformational analysis of alpha-amino acid analogues, particularly those related to the amino acid antibiotic furanomycin. These studies highlight its potential in developing new biologically active compounds (Avenoza et al., 2010).
Antitumor Activity
- Certain derivatives of this compound, such as 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, have been explored for their antitumor activity. This research informs the structure-activity relationship among these compounds, which is crucial for developing new cancer therapies (Singh & Micetich, 2003).
Synthesis of Norcantharidin Analogs
- The compound has also been used in synthesizing norcantharadin analogs, some of which have shown selective toxic and antiproliferative effects against specific cancer cell lines (Pachuta-Stec & Szuster‐Ciesielska, 2015).
Chemical Extraction Studies
- Conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides, a class related to this compound, have been synthesized and studied for their extraction behavior of actinides in HNO3 medium, indicating potential applications in nuclear waste management (Sharma et al., 2015).
作用機序
Target of Action
The primary targets of 2-Oxabicyclo[32Studies on similar compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Mode of Action
The exact mode of action of 2-Oxabicyclo[32Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including the inhibition of protein phosphatases .
Pharmacokinetics
The pharmacokinetic properties of 2-Oxabicyclo[32Its predicted properties include a boiling point of 1770±230 °C, a density of 1089±006 g/cm3, and a pKa of 999±020 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Oxabicyclo[32Based on its potential role as a protein phosphatase inhibitor, it may influence a variety of cellular processes, potentially including cell growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
2-Oxabicyclo[3.2.0]heptan-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with protein phosphatases, such as calcineurin (protein phosphatase 2B), which is a calcium- and calmodulin-regulated enzyme. The inhibition of calcineurin by this compound prevents the formation of active transcription factors like NF-AT and NF-IL2A, which are essential for interleukin-2 gene expression . This interaction highlights the compound’s potential in modulating immune responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting calcineurin, the compound affects T-lymphocyte activation and proliferation, leading to altered immune responses. Additionally, this compound may impact other cell types by modulating signaling pathways that rely on calcium and calmodulin, thereby influencing cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic subunit of calcineurin, leading to enzyme inhibition. This binding prevents the dephosphorylation of nuclear factor of activated T-cells (NF-AT), thereby inhibiting its translocation to the nucleus and subsequent gene transcription. The compound’s ability to inhibit calcineurin highlights its potential as an immunosuppressive agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of calcineurin and prolonged immunosuppressive effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits calcineurin without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effective inhibition of calcineurin and modulation of cellular processes .
特性
IUPAC Name |
2-oxabicyclo[3.2.0]heptan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBPTGRGJXUIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1CC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


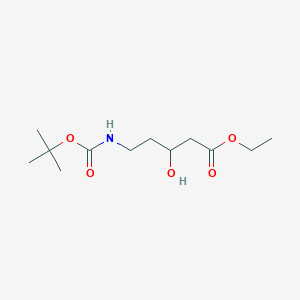
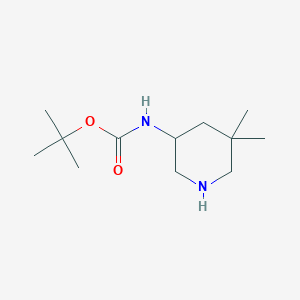

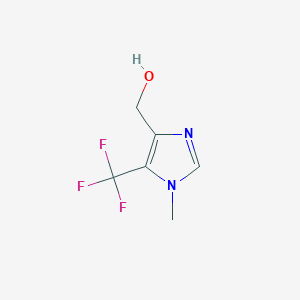
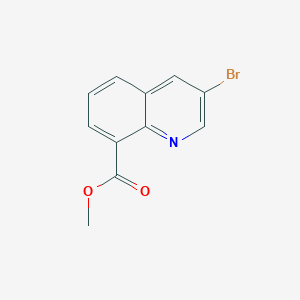
![3-Oxo-3-[5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B3111433.png)
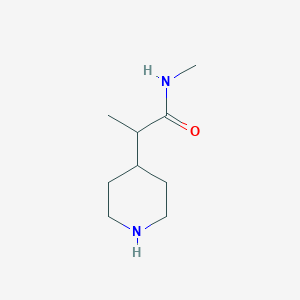
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate](/img/structure/B3111448.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/structure/B3111459.png)
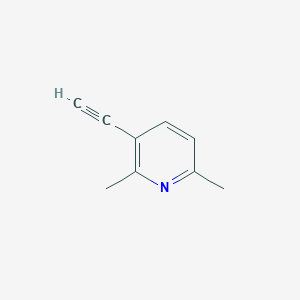
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
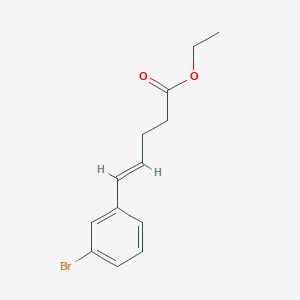
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)
